5-bromo-2-methoxy-3-methyl-N-(2-methylquinolin-8-yl)benzamide
Description
5-bromo-2-methoxy-3-methyl-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzamide core, which is further linked to a quinoline moiety
Properties
Molecular Formula |
C19H17BrN2O2 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-11-9-14(20)10-15(18(11)24-3)19(23)22-16-6-4-5-13-8-7-12(2)21-17(13)16/h4-10H,1-3H3,(H,22,23) |
InChI Key |
LBOZOPSRVWIBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=C(C(=CC(=C3)Br)C)OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-3-methyl-N-(2-methylquinolin-8-yl)benzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including the choice of solvent, temperature, and catalyst, is crucial to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-3-methyl-N-(2-methylquinolin-8-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 5-bromo-2-formyl-3-methyl-N-(2-methylquinolin-8-yl)benzamide, while reduction of the bromine atom may yield 2-methoxy-3-methyl-N-(2-methylquinolin-8-yl)benzamide.
Scientific Research Applications
5-bromo-2-methoxy-3-methyl-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving quinoline derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxy-3-nitropyridine
- 2-bromo-5-methoxy-N,N-dimethylbenzylamine
- 5-bromo-2-hydroxy-3-methoxybenzaldehyde
Uniqueness
5-bromo-2-methoxy-3-methyl-N-(2-methylquinolin-8-yl)benzamide is unique due to its specific combination of functional groups and its linkage to a quinoline moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
